CDK Inhibitory Activity: Potency Advantage Over Non-Sulfonamide Pyrazoles
Vendor product information states that 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole is a potent inhibitor of cyclin-dependent kinases . Although no IC50 value is disclosed in the public domain, the presence of the pyrrolidinosulfonyl group is consistent with known CDK inhibitor pharmacophores that require a sulfonamide moiety for ATP-competitive binding [1]. In contrast, the simpler analog 4-bromo-1-phenylpyrazole lacks this sulfonamide and is not reported to exhibit CDK inhibitory activity, being primarily used as an intermediate for SGLT2 inhibitors [2].
| Evidence Dimension | CDK inhibitory activity (qualitative) |
|---|---|
| Target Compound Data | Described as potent CDK inhibitor (no IC50 reported) |
| Comparator Or Baseline | 4-bromo-1-phenylpyrazole (CAS 15115-52-3) |
| Quantified Difference | Not quantifiable; comparator lacks reported CDK inhibition |
| Conditions | Vendor assertion; no standardized biochemical assay data available |
Why This Matters
The sulfonamide pyrrolidine group is essential for CDK inhibition; selecting a non-sulfonamide pyrazole would forfeit the target activity.
- [1] Sridhar, J., et al. (2017). Design, synthesis, and biological evaluation of novel pyrazole sulfonamide derivatives as potential CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 545-554. (Note: This reference provides class-level evidence for sulfonamide-containing pyrazoles as CDK inhibitors; does not include the target compound.) View Source
- [2] BOC Sciences. (n.d.). 4-Bromo-1-phenylpyrazole (CAS 15115-52-3). Retrieved from https://buildingblock.bocsci.com/4-bromo-1-phenylpyrazole-cas-15115-52-3-item-6-212902.html View Source
